REACTION_CXSMILES
|
[C:1]1([S:7]([CH2:10][C:11]#[N:12])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[CH2:14][CH2:15][CH2:16][CH2:17]Br>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O>[C:1]1([S:7]([C:10]2([C:11]#[N:12])[CH2:17][CH2:16][CH2:15][CH2:14]2)(=[O:8])=[O:9])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)CC#N
|
Name
|
|
Quantity
|
6.55 g
|
Type
|
reactant
|
Smiles
|
BrCCCCBr
|
Name
|
aqueous soda solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
629 mg
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
They are dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents are evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is purified on silica gel (heptane/ethyl acetate, 50/50
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)C1(CCCC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.35 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |